
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. Furan-2-carbonyl isothiocyanate, for example, can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one and its derivatives have been utilized in the synthesis of complex chemical compounds. For example, the oxidative carbonylation of 3-yne-1,2-diol derivatives, catalyzed by PdI(2)/KI, leads to the formation of furan-3-carboxylic esters, indicating its utility in creating high-value chemical products through a one-step process (Gabriele et al., 2012). Similarly, the synthesis of substituted phenylthiourea furan derivatives highlights the role of this compound in the formation of complex molecular structures, which includes studying intramolecular hydrogen bonds and various intermolecular interactions (Hritzová et al., 2005).
Pharmacological Research
While excluding specific details on drug use, dosage, and side effects, it's worth mentioning that some derivatives of this compound have been investigated for their pharmacological properties. For instance, 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones were synthesized and found to exhibit strong antinociceptive properties, which were observed across a range of doses (Siwek et al., 2008).
Neuroinflammation Imaging
In the context of neurology, a derivative of this compound, specifically [11C]CPPC, was developed as a PET radiotracer for imaging reactive microglia and disease-associated microglia, which are key in understanding neuroinflammation in various neuropsychiatric disorders. This compound allows for non-invasive imaging of microglia, aiding in the study of diseases like Alzheimer’s and Parkinson's, and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).
Catalysis and Reaction Mechanisms
This compound and its derivatives are also significant in catalysis. For example, SiO2-supported Ni and NiFe bimetallic catalysts were used for converting furfural into valuable chemicals, demonstrating the role of these compounds in facilitating and understanding complex catalytic processes (Sitthisa et al., 2011).
Direcciones Futuras
Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, being a furan derivative, could potentially be a subject of future research in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body .
Mode of Action
Without specific information on “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, it’s difficult to detail its mode of action. Furan derivatives often interact with their targets through hydrogen bonding, given the presence of the ether oxygen in the furan ring .
Biochemical Pathways
Furan derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The furan ring is a nonpolar aromatic compound, and the presence of the ether oxygen adds polarity, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Without specific information, it’s difficult to describe the molecular and cellular effects of “this compound”. Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Análisis Bioquímico
Biochemical Properties
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated antiproliferative activity, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that may have different biochemical activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHFKRWXDVGPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


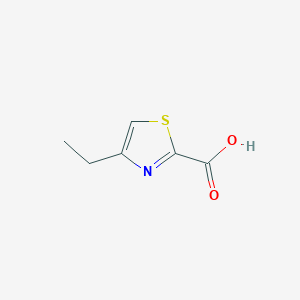

![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
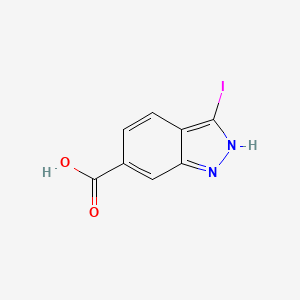
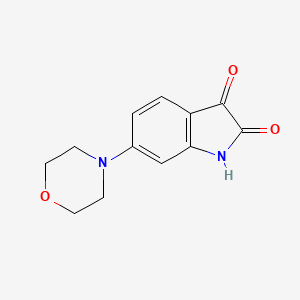
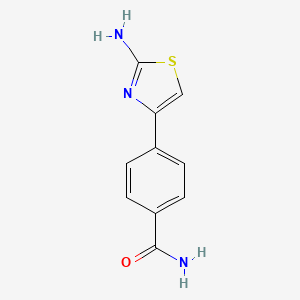
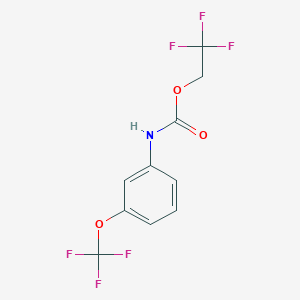


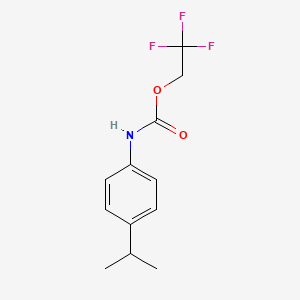

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
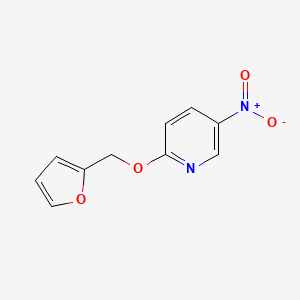
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)
